1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Overview
Description
“1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “1-(2-methylpropyl)” part indicates a branching of a 2-methylpropyl group at the 1-position of the imidazole ring. The “4-sulfonyl chloride” part indicates a sulfonyl chloride group attached at the 4-position of the imidazole ring .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring through the reaction of primary amines, aldehydes, and α-haloketones . The 2-methylpropyl group and the sulfonyl chloride group can be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a 2-methylpropyl group attached at one carbon and a sulfonyl chloride group attached at another carbon .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions . The sulfonyl chloride group is highly reactive and can react with nucleophiles to form sulfonamides or sulfonic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the imidazole ring and the attached groups. For example, the presence of the sulfonyl chloride group would likely make the compound reactive and potentially hazardous .Scientific Research Applications
1. Catalysis and Synthesis
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride and related compounds have been utilized in the field of catalysis and synthesis. For instance, 3-Methyl-1-Sulfonic acid imidazolium chloride is used as a catalyst and solvent for the synthesis of N-sulfonyl imines, demonstrating high efficiency and environmental friendliness (Zolfigol et al., 2010). Additionally, 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has been applied in the one-pot synthesis of dihydropyrimidinones under solvent-free conditions (Sajjadifar et al., 2013).
2. Sensitivity and Stability Studies
Imidazole-1-sulfonyl azide salts, which include derivatives of this compound, have been evaluated for their sensitivity to heat, impact, friction, and electrostatic discharge. Some of these salts exhibit improved properties compared to the hydrochloride form, making them safer to handle (Fischer et al., 2012).
3. Molecular Structure and Reactions
Research has been conducted on the molecular structure and various reactions of compounds similar to this compound. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide leads to the formation of compounds including 1-methyl-3-sulfo-3H-imidazolium chloride (Lezina et al., 2013).
4. Bioactivity and Pharmacological Applications
Although your request excludes drug use and dosage, it's noteworthy that related imidazole compounds have been explored for their bioactivity. For instance, 1-(4-Methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles, synthesized from aryl sulfonyl chloride, have been examined for their metal chelating effects and inhibition of certain enzymes (Taslimi et al., 2017).
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . They are an important structural motif in functional molecules and are utilized in a diverse range of applications .
Safety and Hazards
Future Directions
The study and application of imidazole derivatives are areas of active research. They have potential uses in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific future directions for “1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride” would depend on its properties and potential applications.
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBKLMOLSLHUCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339876-92-4 | |
Record name | 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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